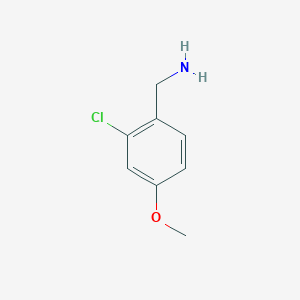

(2-Chlor-4-methoxyphenyl)methanamin

Übersicht

Beschreibung

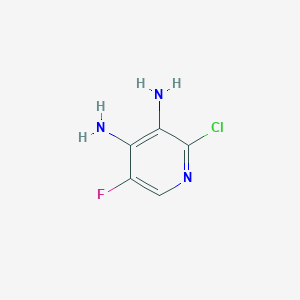

Molecular Structure Analysis

The molecular formula of “(2-Chloro-4-methoxyphenyl)methanamine” is C8H10ClNO, and its molecular weight is 171.62 g/mol.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie kann (2-Chlor-4-methoxyphenyl)methanamin als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen dienen. Seine Derivate wurden auf ihr Potenzial untersucht, Apoptose in Krebszellen zu induzieren, was zur Entwicklung neuer Krebsmedikamente führen könnte . Die Struktur der Verbindung ermöglicht Modifikationen, die ihre Wechselwirkung mit biologischen Zielstrukturen verbessern können, wodurch sie für das Medikamentendesign und die -entdeckung wertvoll wird.

Materialwissenschaft

Der Nutzen der Verbindung in der Materialwissenschaft ergibt sich aus ihrem Potenzial als Baustein für komplexere Moleküle. Sie kann verwendet werden, um Verbindungen mit spezifischen elektronischen oder photonischen Eigenschaften zu synthetisieren, die für die Herstellung neuer Materialien für elektronische Geräte, Beschichtungen und andere Anwendungen unerlässlich sind, bei denen molekulare Präzision erforderlich ist .

Biochemie

In der Biochemie könnte this compound an der Untersuchung enzymkatalysierter Reaktionen und Stoffwechselwege beteiligt sein. Es könnte als Substrat oder Inhibitor für Enzyme wirken und so dazu beitragen, deren Mechanismen aufzuklären oder neue biochemische Pfade zu entdecken . Dies kann zu unserem Verständnis biologischer Prozesse und der Entwicklung biochemischer Assays beitragen.

Chemische Synthese

Diese Verbindung ist in der chemischen Synthese als vielseitiges Zwischenprodukt wertvoll. Sie kann verwendet werden, um eine Vielzahl chemischer Strukturen zu erzeugen, die bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien wichtig sind. Ihre Reaktivität mit verschiedenen chemischen Gruppen macht sie zu einem nützlichen Reagenz in mehrstufigen Syntheseverfahren .

Umweltanwendungen

Umweltanwendungen von this compound umfassen seine Rolle beim Abbau von Umweltverschmutzern. Die Erforschung seiner Derivate könnte zur Entdeckung neuer Methoden für die Bioremediation führen und dazu beitragen, giftige Substanzen abzubauen und kontaminierte Standorte zu säubern .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, such as dna or specific enzymes .

Mode of Action

It’s worth noting that similar compounds can react with nucleophiles . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

Related compounds have been shown to participate in various reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as binding to dna, crosslinking two strands, and preventing cell duplication .

Biochemische Analyse

Biochemical Properties

(2-Chloro-4-methoxyphenyl)methanamine plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between (2-Chloro-4-methoxyphenyl)methanamine and MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of monoamines in the system . Additionally, (2-Chloro-4-methoxyphenyl)methanamine may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of (2-Chloro-4-methoxyphenyl)methanamine on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Chloro-4-methoxyphenyl)methanamine has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . It can also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, (2-Chloro-4-methoxyphenyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, (2-Chloro-4-methoxyphenyl)methanamine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-4-methoxyphenyl)methanamine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that (2-Chloro-4-methoxyphenyl)methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to (2-Chloro-4-methoxyphenyl)methanamine can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of (2-Chloro-4-methoxyphenyl)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.

Metabolic Pathways

(2-Chloro-4-methoxyphenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of (2-Chloro-4-methoxyphenyl)methanamine on cellular function and physiological processes.

Transport and Distribution

The transport and distribution of (2-Chloro-4-methoxyphenyl)methanamine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell . The localization and accumulation of (2-Chloro-4-methoxyphenyl)methanamine in specific cellular compartments can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of (2-Chloro-4-methoxyphenyl)methanamine is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of (2-Chloro-4-methoxyphenyl)methanamine, influencing its interactions with biomolecules and its overall effects on cellular processes.

Eigenschaften

IUPAC Name |

(2-chloro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUYGSUUWLLILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625851 | |

| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247569-72-8 | |

| Record name | 1-(2-Chloro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

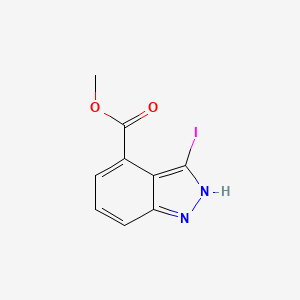

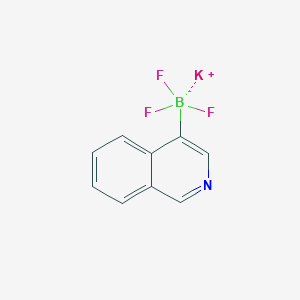

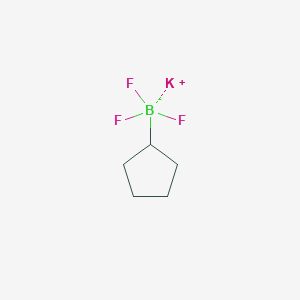

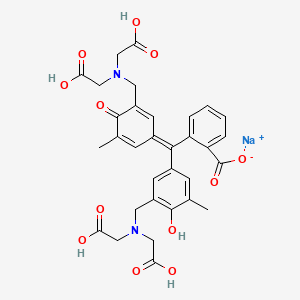

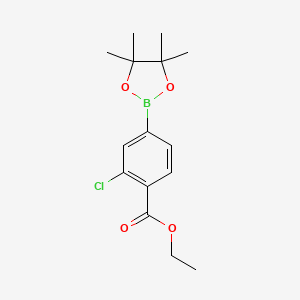

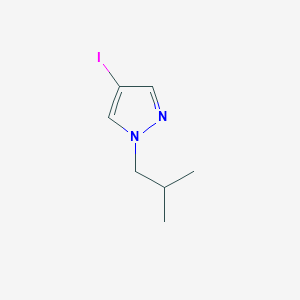

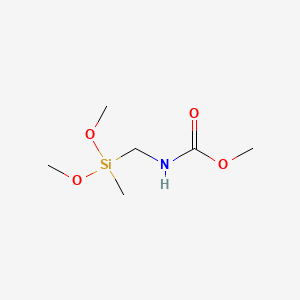

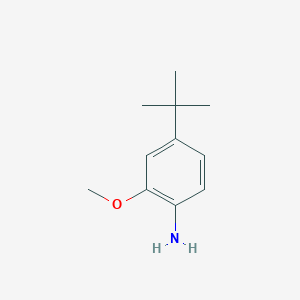

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

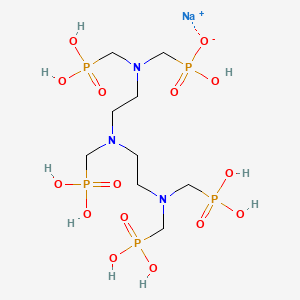

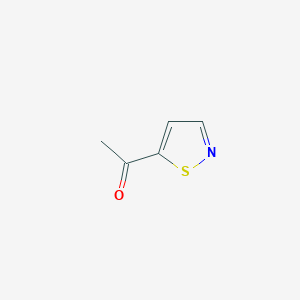

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)